molecular formula C12H15Cl B12089669 (4-Chlorocyclohexyl)benzene

(4-Chlorocyclohexyl)benzene

Cat. No.: B12089669
M. Wt: 194.70 g/mol
InChI Key: XWXBWCBHZSFRGQ-UHFFFAOYSA-N
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Description

(4-Chlorocyclohexyl)benzene is an organic compound with the molecular formula C12H15Cl. It consists of a benzene ring substituted with a 4-chlorocyclohexyl group. This compound is used primarily in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorocyclohexyl)benzene typically involves the Friedel-Crafts alkylation reaction. This reaction uses benzene and 4-chlorocyclohexyl chloride as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves rigorous control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorocyclohexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction Reactions: Reduction can lead to the formation of cyclohexylbenzene.

Common Reagents and Conditions

Major Products

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of cyclohexylbenzene ketone or alcohol.

    Reduction: Formation of cyclohexylbenzene.

Scientific Research Applications

(4-Chlorocyclohexyl)benzene is utilized in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving the interaction of organic compounds with biological systems.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (4-Chlorocyclohexyl)benzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chlorocyclohexyl)benzene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties. This makes it valuable in specific research and industrial applications where such characteristics are desired .

Properties

Molecular Formula

C12H15Cl

Molecular Weight

194.70 g/mol

IUPAC Name

(4-chlorocyclohexyl)benzene

InChI

InChI=1S/C12H15Cl/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2

InChI Key

XWXBWCBHZSFRGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)Cl

Origin of Product

United States

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